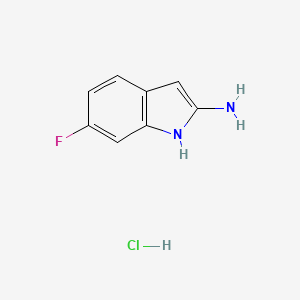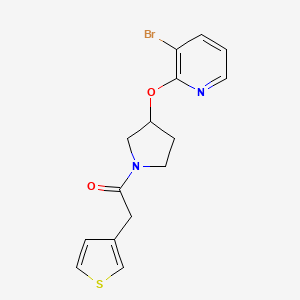
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a compound of interest in various fields of chemistry and biology. Characterized by the presence of bromopyridine, pyrrolidine, and thiophene groups, this compound exhibits unique chemical properties that make it significant in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step synthesis. One common method includes:
Bromination: Introduction of the bromine atom to the pyridine ring, often achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Pyrrolidine Derivative: Reaction of pyrrolidine with an appropriate alkylating agent, such as 2-bromoethanol.
Thiophene Coupling: Coupling of the thiophene group to the ethanone moiety through Friedel-Crafts acylation using thiophene and an acyl chloride under acidic conditions.
Industrial Production Methods: For large-scale industrial production, the process may be optimized using automated flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are finely tuned to maximize the output.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: Using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Often with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogen replacement or nucleophilic substitution using reagents like NaOH or NaCN.
Oxidizing Agents: KMnO4, H2O2.
Reducing Agents: NaBH4, LiAlH4.
Nucleophiles: NaOH, NaCN.
Catalysts: Lewis acids like AlCl3 for Friedel-Crafts reactions.
Major Products Formed: Products vary based on the reaction type but commonly include derivatives with modified functional groups, such as hydroxyl, amino, or halogen substituents.
Applications De Recherche Scientifique
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has diverse applications in scientific research:
Chemistry: Utilized in the synthesis of more complex molecules, often serving as a building block in organic synthesis.
Biology: Potential bioactive compound investigated for its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Applied in the development of materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism of action of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone involves interactions with specific molecular targets, such as enzymes or receptors, altering their activity. The precise pathways include binding to active sites or modifying the structure of biomolecules, which can result in biological effects like inhibition of enzymatic activity or cell signaling disruption.
Comparaison Avec Des Composés Similaires
When compared to similar compounds like 1-(3-(4-chloropyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(furan-3-yl)ethanone or 1-(3-(2-fluoropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone, the unique bromine and thiophene groups in 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone contribute to its distinct chemical and biological properties
By comparing these similar compounds, researchers can better understand the distinct characteristics that this compound offers, particularly in terms of reactivity and bioactivity.
Propriétés
IUPAC Name |
1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S/c16-13-2-1-5-17-15(13)20-12-3-6-18(9-12)14(19)8-11-4-7-21-10-11/h1-2,4-5,7,10,12H,3,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGDAFZHPULLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
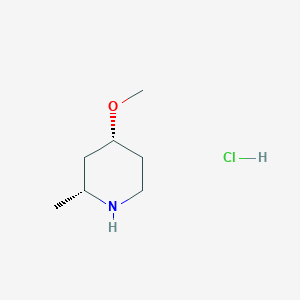
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2967500.png)
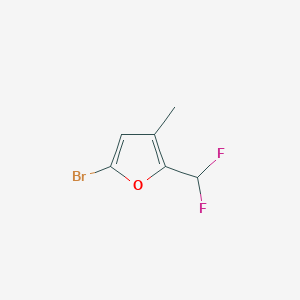
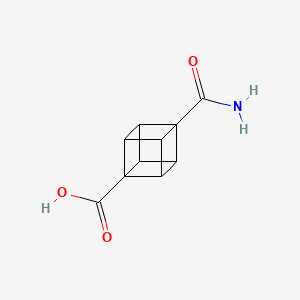
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B2967505.png)
![N-(Cyclopent-1-en-1-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2967506.png)
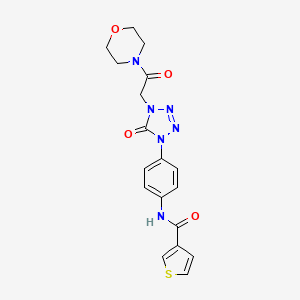
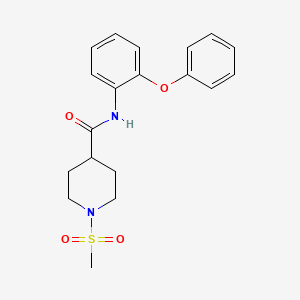
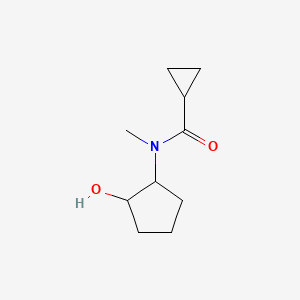
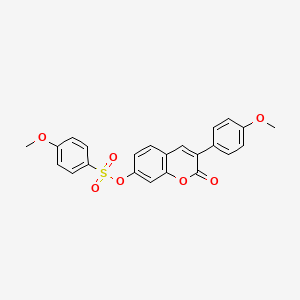
![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate](/img/structure/B2967513.png)
![3-(quinoxalin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2967515.png)
![7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro-](/img/structure/B2967517.png)
